molecular formula C18H25FN2O2 B5794712 1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B5794712
M. Wt: 320.4 g/mol
InChI Key: RAKAQQPZWZMPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone is a complex organic compound with a unique structure that includes a piperazine ring substituted with an acetyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazino]-2,2-dimethyl-1-propanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-12-10-16(15(19)11-14(12)13(2)22)20-6-8-21(9-7-20)17(23)18(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKAQQPZWZMPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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